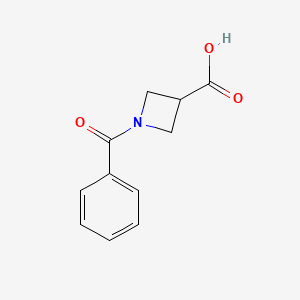

1-Benzoylazetidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoylazetidine-3-carboxylic acid is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .

Synthesis Analysis

The synthesis of 1-Benzoylazetidine-3-carboxylic acid involves metabolic activation and major protein target of a 1-benzyl-3-carboxyazetidine sphingosine-1-phosphate-1 receptor agonist . It undergoes metabolism to several reactive intermediates . The formation of this adduct was not inhibited when rats were pretreated with 1-aminobenzotriazole, indicating that P450 enzymes were not involved in the metabolic activation of MRL-A .Molecular Structure Analysis

The molecular formula of 1-Benzoylazetidine-3-carboxylic acid is C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis

When administered orally to rats, radiolabeled MRL-A was found to undergo metabolism to several reactive intermediates . MRL-A irreversibly modified liver and kidney proteins in vivo, in a dose- and time-dependent manner .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoylazetidine-3-carboxylic acid include a density of 1.3±0.1 g/cm3, boiling point of 327.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 60.2±3.0 kJ/mol .科学的研究の応用

Peptidomimetic Chemistry

1-Benzoylazetidine-3-carboxylic acid: is a valuable compound in the field of peptidomimetic chemistry. Due to its structural similarity to amino acids, it can be used to mimic peptide chains in the development of new pharmaceuticals. This application is crucial for creating drugs that can resist enzymatic degradation while maintaining the biological activity of natural peptides .

Heterocyclic Compound Synthesis

The azetidine ring in 1-Benzoylazetidine-3-carboxylic acid makes it an excellent candidate for synthesizing heterocyclic compounds. These compounds are the backbone of many pharmaceuticals and agrochemicals. The reactivity of the azetidine ring allows for the creation of diverse heterocyclic structures that can lead to the discovery of novel therapeutic agents .

Catalytic Processes

In catalysis, 1-Benzoylazetidine-3-carboxylic acid can participate in various reactions, including Henry, Suzuki, Sonogashira, and Michael additions. Its role in these reactions can lead to the efficient synthesis of complex molecules, which is beneficial for industrial-scale chemical production .

Ring-Opening Polymerization

The strained four-membered azetidine ring of 1-Benzoylazetidine-3-carboxylic acid is prone to ring-opening reactions. This property is exploited in ring-opening polymerization processes to create polymers with unique properties. Such polymers have potential applications in biodegradable materials, drug delivery systems, and other advanced materials science fields .

Nanotechnology

Carboxylic acids, including 1-Benzoylazetidine-3-carboxylic acid , are used in nanotechnology for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanostructures into polymer nanomaterials, which is essential for the production of advanced composite materials .

Organic Synthesis

1-Benzoylazetidine-3-carboxylic acid: serves as a versatile building block in organic synthesis. Its carboxylic acid group is highly reactive and can undergo various organic reactions, such as substitution, elimination, and coupling. This makes it a valuable compound for constructing complex organic molecules, which are often required in pharmaceutical research and development .

作用機序

Target of Action

Many drugs and bioactive compounds exert their effects by interacting with protein targets in the body. These can include enzymes, receptors, ion channels, and transporters. The specific target of a compound depends on its chemical structure and the shape and chemical properties of the target protein .

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a specific site on the target protein, leading to activation or inhibition of the protein’s function .

Biochemical Pathways

Bioactive compounds can affect various biochemical pathways in the body. For example, they might inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, they might activate a signaling pathway, leading to changes in gene expression .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can affect the pharmacokinetics of a compound include its chemical properties, the route of administration, and the patient’s physiology .

Result of Action

The result of a compound’s action can be observed at the molecular, cellular, and physiological levels. For example, a compound might inhibit an enzyme, leading to decreased production of a certain metabolite at the molecular level. This could lead to changes in cell behavior at the cellular level, and ultimately result in a therapeutic effect at the physiological level .

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include the pH, temperature, and presence of other molecules in the body. Environmental factors can influence the stability of the compound, its ability to reach its target, and its interactions with its target .

将来の方向性

特性

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97639-63-9 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。